Croomine

Antitussive Cough Stemona Alkaloids

Select Croomine for its validated central antitussive mechanism (ID50 0.18 mmol/kg) vs. peripheral-acting analogs. Use as a positive control in cough reflex studies or as a certified reference standard for HPLC/LC-MS authentication of Stemona tuberosa. Essential for SAR studies—epi-croomine shows 1.6× higher DHFR affinity (Ki 61.14 µM vs. 100.59 µM). Note: induces central respiratory depression, making it a unique tool for CNS side-effect modeling. For research use only; not for human or veterinary use.

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
CAS No. 71239-66-2
Cat. No. B1227750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCroomine
CAS71239-66-2
Synonymscroomine
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C
InChIInChI=1S/C18H27NO4/c1-11-9-14(22-16(11)20)13-5-6-15-18(7-3-4-8-19(13)15)10-12(2)17(21)23-18/h11-15H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,18-/m0/s1
InChIKeyFOGTVYCUHQOMDW-QANXDEHQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Croomine (CAS 71239-66-2): Croomine-Type Stemona Alkaloid for Antitussive and Antimalarial Research


Croomine (CAS 71239-66-2) is a tuberostemospironine-type alkaloid and a representative member of the croomine-type Stemona alkaloids, which are characterized by a pyrrolo[1,2-a]azepine nucleus linked with two carbon chains forming terminal lactone rings . This natural product is primarily isolated from the roots of Stemona tuberosa, a plant traditionally used as the antitussive herb 'Baibu' in Chinese medicine [1]. Structurally, croomine features a distinctive spiro[furan-2,9'-pyrrolo[1,2-a]azepin]-5-one core [2], which distinguishes it from other Stemona alkaloid types and contributes to its unique pharmacological profile. As a research compound, croomine is available as a reference standard for phytochemical analysis and for in vitro and in vivo studies investigating its antitussive, antimalarial, and potential respiratory effects.

Why Generic Substitution Fails: Critical Pharmacological Divergence Among Croomine Analogs


The assumption that all Stemona alkaloids are functionally interchangeable is demonstrably false. Direct comparative studies reveal that even structurally related compounds within the same plant source exhibit marked differences in potency, site of action, and off-target effects [1]. For instance, while croomine, neotuberostemonine, and stemoninine may show comparable antitussive efficacy in some models, their mechanisms diverge fundamentally: croomine acts centrally on the cough reflex pathway, whereas the others act peripherally [2]. Furthermore, croomine uniquely induces central respiratory depression, a side effect not observed with its peripheral-acting counterparts [2]. In antimalarial research, the stereoisomer epi-croomine displays a 1.6-fold higher affinity for dihydrofolate reductase (DHFR) than croomine, underscoring the critical impact of stereochemistry on target engagement [3]. These findings demonstrate that generic substitution without rigorous characterization of the specific analog can lead to confounding results, misinterpretation of mechanisms, and unexpected safety signals in both in vitro and in vivo models. Therefore, precise compound selection based on defined, comparator-validated criteria is essential for reproducible and translationally relevant research.

Quantitative Evidence Guide: Data-Driven Differentiation of Croomine (71239-66-2) vs. Key Analogs


Antitussive Potency and Dose-Response: Croomine ID50 vs. Neotuberostemonine Reference Dose

Croomine demonstrates a well-defined, dose-dependent antitussive effect in a standard in vivo model. In the citric acid-induced guinea pig cough model, croomine (compound 8) achieved an ID50 value of 0.18 mmol/kg [1]. While a direct ID50 for neotuberostemonine is not reported in the same study, a separate reference indicates an active dose of 133 µmol/kg for cough reflex reduction in the same species [2]. This places croomine's ID50 (180 µmol/kg) in a comparable range, corroborating findings that these alkaloids exhibit similar antitussive potency [3]. The availability of a precise ID50 for croomine provides a critical quantitative benchmark for assay design, potency comparisons, and quality control of botanical extracts, which is often lacking for other analogs.

Antitussive Cough Stemona Alkaloids

Mechanistic Differentiation: Central vs. Peripheral Cough Reflex Action and Respiratory Safety

A direct head-to-head comparison using electrical stimulation of the superior laryngeal nerve in guinea pigs revealed a critical mechanistic divergence [1]. Croomine (100 mg/kg, i.p.) was shown to act on the central pathway of the cough reflex, whereas neotuberostemonine, tuberostemonine, and stemoninine acted on the peripheral pathway [1]. This central action of croomine is accompanied by a unique and significant liability: it induces 'obvious central respiratory depressant effects,' a side effect not observed for the peripherally acting alkaloids [1]. This functional differentiation makes croomine a valuable tool for probing central cough reflex pathways, but also mandates careful consideration of respiratory safety in in vivo models.

Mechanism of Action Cough Reflex Respiratory Depression

In Vitro Enzyme Inhibition: Croomine DHFR Affinity Compared to Its Stereoisomer Epi-Croomine

In the context of antimalarial drug discovery, croomine and its stereoisomer epi-croomine have been evaluated for their inhibition of dihydrofolate reductase (DHFR), a validated drug target [1]. Quantitative enzyme inhibition assays revealed that croomine inhibits human DHFR with a Ki value of 100.59 µM, whereas epi-croomine is a more potent inhibitor with a Ki value of 61.14 µM [1]. This 1.6-fold difference in binding affinity highlights the importance of stereochemistry for target engagement and suggests that epi-croomine is the more promising lead structure for DHFR inhibition. This data positions croomine as a less potent but essential reference standard for comparative structure-activity relationship (SAR) studies in this chemical series.

Antimalarial DHFR Inhibition Enzyme Kinetics

Comparative Cytotoxicity Profile: Low Effects on Neuroblastoma Cells vs. Inactive Protostemonine-Type Alkaloids

A comparative screening of eleven Stemona alkaloids representing three skeletal types was conducted on the SK-N-SH neuroblastoma cancer cell line using the MTT assay [1]. The study reported that protostemonine-type alkaloids possessed 'insignificant effect' on cytotoxicity, whereas croomine (as the sole representative of the croomine-type) and stichoneurine-type alkaloids showed 'weak to moderate effects' [1]. This data, while qualitative, distinguishes croomine from the completely inactive protostemonine-type compounds, indicating it possesses a distinct, albeit modest, biological activity against this cancer cell line. This supports the use of croomine as a representative member of its class in broader cytotoxicity screens.

Cytotoxicity Neuroblastoma Stemona Alkaloids

Validated Application Scenarios for Croomine (CAS 71239-66-2) in Scientific Research and Development


Antitussive Drug Discovery: Benchmarking Central Cough Suppressants

Croomine serves as a well-characterized positive control for central antitussive activity in vivo. Its established ID50 of 0.18 mmol/kg in the citric acid-induced guinea pig cough model [1] and its confirmed central mechanism of action [2] make it an ideal benchmark against which to compare the potency and site of action of novel antitussive candidates. Procurement of croomine is essential for researchers aiming to develop new therapies targeting the central cough reflex pathway, while being aware of its respiratory depressant side effect profile [2].

Analytical Method Development and Quality Control of Botanical Products

Given the significant variation in alkaloid profiles among Stemona tuberosa samples from different geographic regions [1], croomine is a critical chemical marker for authentication and standardization. As a major bioactive alkaloid with well-defined antitussive properties [1], a pure reference standard of croomine (CAS 71239-66-2) is required for the development of HPLC, LC-MS, or NMR methods to quantify croomine content in raw herbs, extracts, and finished herbal products. This ensures batch-to-batch consistency and verifies the presence of this specific active constituent.

Structural Biology and Medicinal Chemistry: Probing Stereochemistry-Activity Relationships

The 1.6-fold difference in DHFR inhibitory Ki values between croomine (100.59 µM) and its stereoisomer epi-croomine (61.14 µM) [3] demonstrates the critical role of stereochemistry in target binding. Croomine is therefore a vital reference standard for conducting comparative structure-activity relationship (SAR) studies. By using croomine alongside its analogs, medicinal chemists can map the pharmacophore, validate computational docking models, and rationally design more potent and selective derivatives for antimalarial or other therapeutic applications.

Biochemical Pharmacology: Investigating Mechanisms of Drug-Induced Respiratory Depression

Croomine's unique and well-documented effect of inducing central respiratory depression in guinea pigs [2] makes it a valuable pharmacological tool. Unlike the peripherally-acting antitussive alkaloids (neotuberostemonine, stemoninine, tuberostemonine), croomine provides a model compound for dissecting the neuronal circuits and molecular mechanisms that underlie drug-induced respiratory depression, a significant and often limiting side effect of many centrally-acting drugs, including opioids [2].

Quote Request

Request a Quote for Croomine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.